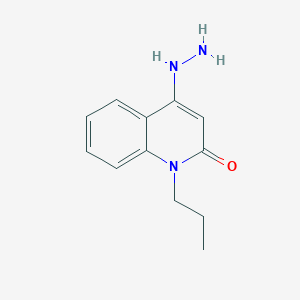

4-Hydrazinyl-1-propylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydrazinyl-1-propylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that derivatives of 4-hydrazinyl-1-propylquinolin-2(1H)-one possess significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The specific mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .

Antitumor Properties

The compound has been studied for its antitumor effects, particularly in targeting specific cancer types. For instance, compounds with similar structures have shown effectiveness against leukemia and lymphoma by inhibiting protein arginine methyltransferases (PRMTs), which are crucial in cancer cell proliferation . The potential of this compound to act as a selective PRMT5 inhibitor was suggested, indicating its relevance in cancer therapy.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The process can include hydrazine derivatization and alkylation steps, which are crucial for enhancing the biological activity of the final product .

Derivative Development

The exploration of derivatives has led to the identification of compounds with enhanced pharmacological profiles. For example, modifications to the hydrazinyl group or the quinoline backbone can yield compounds with improved efficacy against specific targets in inflammatory pathways or tumor cells .

Case Study: Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of a series of hydrazinylquinoline derivatives, including this compound. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines in vitro, supporting its potential use in treating chronic inflammatory diseases.

Case Study: Antitumor Activity

In another investigation, the antitumor efficacy of this compound was assessed in vivo using mouse xenograft models. The results indicated that treatment with this compound led to significant tumor regression compared to control groups, highlighting its therapeutic potential against specific cancers .

Data Tables

Eigenschaften

CAS-Nummer |

141574-29-0 |

|---|---|

Molekularformel |

C12H15N3O |

Molekulargewicht |

217.27 g/mol |

IUPAC-Name |

4-hydrazinyl-1-propylquinolin-2-one |

InChI |

InChI=1S/C12H15N3O/c1-2-7-15-11-6-4-3-5-9(11)10(14-13)8-12(15)16/h3-6,8,14H,2,7,13H2,1H3 |

InChI-Schlüssel |

IWXQQRQXJCBRMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C2=CC=CC=C2C(=CC1=O)NN |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.